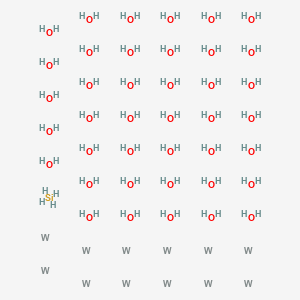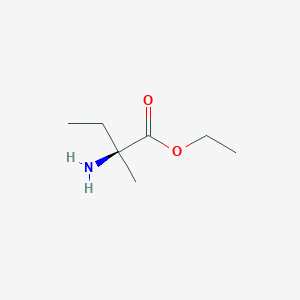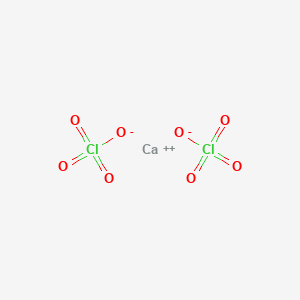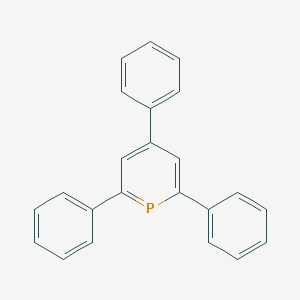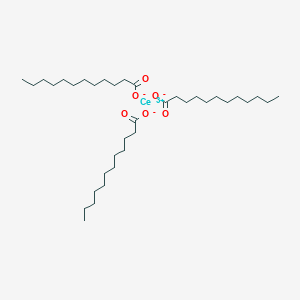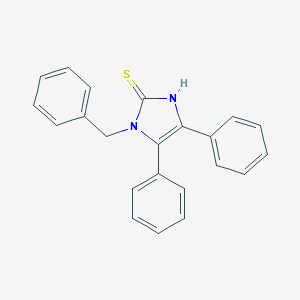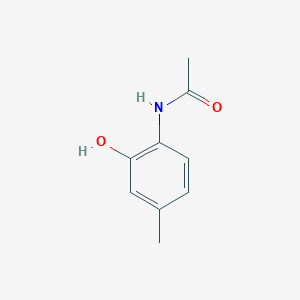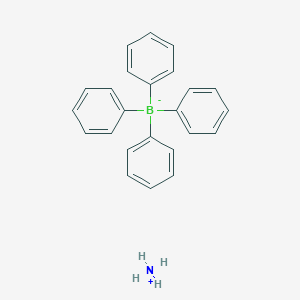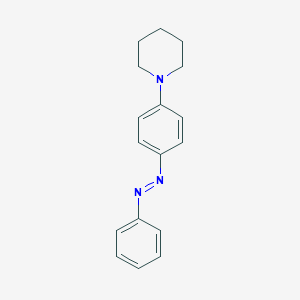
Dineodymium dititanium heptaoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dineodymium dititanium heptaoxide is a rare earth metal compound that has gained significant attention in the scientific community due to its unique properties. This compound is composed of two elements, neodymium, titanium, and oxygen, and has the chemical formula Nd2Ti2O7. Dineodymium dititanium heptaoxide is known for its high-temperature stability, excellent electrical conductivity, and magnetic properties.
Mecanismo De Acción
The mechanism of action of dineodymium dititanium heptaoxide is not well understood. However, it is believed that its unique properties, such as its high-temperature stability and excellent electrical conductivity, play a crucial role in its potential applications. In the field of catalysis, it is thought that dineodymium dititanium heptaoxide acts as a Lewis acid catalyst, promoting the oxidation or reduction of organic compounds.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of dineodymium dititanium heptaoxide. However, it has been shown to be non-toxic and biocompatible, making it a potential candidate for biomedical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using dineodymium dititanium heptaoxide in lab experiments include its high-temperature stability, excellent electrical conductivity, and magnetic properties. However, its complex synthesis method and limited availability make it a challenging material to work with.
Direcciones Futuras
There are several future directions for the study of dineodymium dititanium heptaoxide. One potential area of research is in the development of new catalysts for organic synthesis. Another area of research is in the development of new electrode materials for energy storage devices. Additionally, the biocompatibility of dineodymium dititanium heptaoxide makes it a potential candidate for biomedical applications, such as drug delivery and imaging agents.
Conclusion:
In conclusion, dineodymium dititanium heptaoxide is a rare earth metal compound that has unique properties that make it a potential candidate for various applications in electronics, catalysis, energy storage, and biomedicine. Its complex synthesis method and limited availability make it a challenging material to work with, but its potential benefits make it a promising area of research for the future.
Aplicaciones Científicas De Investigación
Dineodymium dititanium heptaoxide has been extensively studied for its potential applications in various fields, including electronics, catalysis, and energy storage. In the field of electronics, dineodymium dititanium heptaoxide has been used as a dielectric material in capacitors due to its high dielectric constant and low loss tangent. In the field of catalysis, it has been shown to be an effective catalyst for the oxidation of alcohols and the reduction of nitro compounds. In the field of energy storage, dineodymium dititanium heptaoxide has been investigated as a potential electrode material for lithium-ion batteries.
Propiedades
Número CAS |
12035-31-3 |
|---|---|
Nombre del producto |
Dineodymium dititanium heptaoxide |
Fórmula molecular |
Nd2O7Ti2 |
Peso molecular |
496.21 g/mol |
Nombre IUPAC |
neodymium(3+);oxygen(2-);titanium(4+) |
InChI |
InChI=1S/2Nd.7O.2Ti/q2*+3;7*-2;2*+4 |
Clave InChI |
VOPSYYWDGDGSQS-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Ti+4].[Ti+4].[Nd+3].[Nd+3] |
SMILES canónico |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Ti+4].[Ti+4].[Nd+3].[Nd+3] |
Otros números CAS |
12035-31-3 89412-12-4 |
Descripción física |
DryPowde |
Sinónimos |
dineodymium dititanium heptaoxide |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

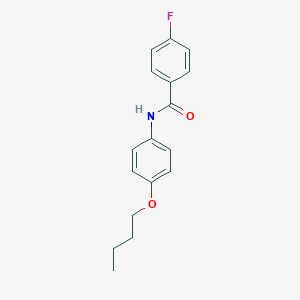
![2,4,10-Trioxa-7-azaundecan-11-oic acid, 7-[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]-3-oxo-, methyl ester](/img/structure/B78478.png)

